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molecular formula C11H10N2O2 B2880698 3-cyclopropyl-1H-quinazoline-2,4-dione CAS No. 30385-94-5

3-cyclopropyl-1H-quinazoline-2,4-dione

Cat. No. B2880698
M. Wt: 202.213
InChI Key: RPDKLRIUOOJMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06919331B2

Procedure details

A solution of (2-cyclopropylcarbamoyl-phenyl)-carbamic acid methyl ester was dissolved in MeOH (100 ml) and treated with NaOMe (0.5 M, 5 ml, 2.5 mmol) and the mixture heated to reflux for 12 h. The mixture was cooled and filtered to give 4.05 g (53%) of 3-cyclopropyl-1H-quinazoline-2,4-dione as a white solid.
Name
(2-cyclopropylcarbamoyl-phenyl)-carbamic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
NaOMe
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11](=[O:16])[NH:12][CH:13]1[CH2:15][CH2:14]1.C[O-].[Na+]>CO>[CH:13]1([N:12]2[C:11](=[O:16])[C:6]3[C:5](=[CH:10][CH:9]=[CH:8][CH:7]=3)[NH:4][C:3]2=[O:2])[CH2:15][CH2:14]1 |f:1.2|

Inputs

Step One
Name
(2-cyclopropylcarbamoyl-phenyl)-carbamic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(NC1=C(C=CC=C1)C(NC1CC1)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
NaOMe
Quantity
5 mL
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C(NC2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.05 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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